molecular formula C23H14BrNO6 B15032630 2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B15032630
M. Wt: 480.3 g/mol
InChI Key: ZDDUSZDMYYVBEW-UHFFFAOYSA-N
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Description

This compound features a 1,3-dioxoisoindole core substituted at position 2 with a 3-hydroxyphenyl group and at position 5 with a carboxylate ester. The ester moiety is derived from 2-(4-bromophenyl)-2-oxoethanol, introducing a brominated aromatic system. The molecular formula is inferred as C₂₃H₁₅BrNO₇, with a calculated molecular weight of 497.28 g/mol based on analogous structures . Its structural complexity arises from the conjugated isoindole system and diverse substituents, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C23H14BrNO6

Molecular Weight

480.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(3-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H14BrNO6/c24-15-7-4-13(5-8-15)20(27)12-31-23(30)14-6-9-18-19(10-14)22(29)25(21(18)28)16-2-1-3-17(26)11-16/h1-11,26H,12H2

InChI Key

ZDDUSZDMYYVBEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OCC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium cyanide in ethanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of cyano derivatives.

Scientific Research Applications

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets. The bromophenyl and hydroxyphenyl groups can interact with enzymes and receptors, modulating their activity. The isoindole moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3-hydroxyphenyl group is electron-donating, contrasting with the nitro () and chloro () substituents, which are electron-withdrawing. This affects electronic density on the isoindole core, influencing reactivity in electrophilic substitution or oxidation reactions .

Physicochemical Properties

  • Solubility: The hydroxyl group in the target compound likely increases solubility in polar solvents (e.g., DMSO or ethanol) relative to analogs with hydrophobic groups (e.g., 4-methylphenyl in ). However, the bromine atom may counterbalance this by increasing lipophilicity .
  • Stability : The 3-hydroxyphenyl group may render the compound susceptible to oxidative degradation, whereas nitro- or chloro-substituted analogs () are more chemically inert due to electron-withdrawing effects.

Crystallographic and Computational Analysis

Software such as SHELXL () and ORTEP-3 () are critical for structural determination. The target compound’s hydroxyl and bromine substituents may influence crystal packing via hydrogen bonding (OH) and halogen interactions (Br), as seen in related structures . Computational descriptors like Topological Polar Surface Area (TPSA) and XLogP3 (e.g., TPSA = 90 Ų for ) can predict pharmacokinetic behavior, though these values require explicit calculation for the target compound .

Biological Activity

2-(4-bromophenyl)-2-oxoethyl 2-(3-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound belonging to the isoindole derivatives. It features a bromophenyl group, a hydroxyphenyl group, and a dioxoisoindole moiety. The molecular formula is C25H18BrNO5C_{25}H_{18}BrNO_5, with a molecular weight of approximately 492.3 g/mol . This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The intricate arrangement of functional groups in this compound includes carbonyls and an ester linkage, which contribute to its unique chemical properties. The presence of bromine and hydroxyl groups enhances its reactivity and biological activity.

Property Value
Molecular FormulaC25H18BrNO5
Molecular Weight492.3 g/mol
AppearanceYellow solid
SolubilitySoluble in organic solvents

Biological Activity

Preliminary studies suggest that isoindole derivatives exhibit significant biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies indicate that it may target specific pathways involved in cancer cell growth and survival.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant capabilities, reducing oxidative stress in biological systems.
  • Enzyme Inhibition : There is potential for this compound to act as an inhibitor for various enzymes implicated in disease processes.

Case Studies

  • Anticancer Effects : A study evaluated the cytotoxic effects of similar isoindole derivatives on various cancer cell lines (e.g., T-24 and PC-3). Results indicated that these compounds could arrest the cell cycle, particularly in the S phase, suggesting a mechanism of action that disrupts DNA synthesis .
  • Structure-Activity Relationship (SAR) : Research on isoindole derivatives highlighted that specific substitutions on the phenyl rings significantly affect biological activity. For instance, the presence of electron-withdrawing groups like bromine enhances cytotoxicity compared to unsubstituted analogs .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Interference with Cell Cycle Regulation : By affecting key regulatory proteins involved in the cell cycle, this compound may induce apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative damage in cancer cells.

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